molecular formula C₂₃H₂₄N₃NaO₆ B1140992 Topotecan Carboxylic Acid Sodium Salt CAS No. 123949-08-6

Topotecan Carboxylic Acid Sodium Salt

Número de catálogo B1140992
Número CAS: 123949-08-6
Peso molecular: 461.44
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Topotecan Carboxylic Acid Sodium Salt is a derivative of Topotecan, a potent inhibitor of DNA topoisomerase I. It plays a significant role in cancer therapy, especially in ovarian cancer and small cell lung cancer. Topotecan undergoes a pH-dependent conversion to a carboxylated form, which lacks topoisomerase I inhibiting activity. This conversion is crucial for its mechanism of action and stability in physiological conditions (Herben et al., 1996).

Synthesis Analysis

The synthesis of this compound involves the conversion of Topotecan to its carboxylate form. This process is influenced by the pH of the environment, with the carboxylate form being predominant at physiological pH 7.4. The stability and activity of Topotecan in the bloodstream are significantly improved compared to its parent compound, camptothecin, due to reduced binding to serum albumin, which favors the lactone form over the carboxylate form (Mi et al., 1995).

Molecular Structure Analysis

The active form of Topotecan features a closed alpha-hydroxy lactone ring moiety, essential for its biological activity. However, this structure hydrolyzes rapidly under physiological conditions, leading to an inactive carboxylate form. The stability of Topotecan can be significantly enhanced by encapsulating the drug within liposomes, which helps in maintaining its lactone form in circulation (Burke & Gao, 1994).

Chemical Reactions and Properties

The interaction of Topotecan with DNA and Topoisomerase I is highly pH-dependent. The lactone form of Topotecan, which is active, can intercalate between DNA bases, turning Topo I into a DNA-damaging agent. This interaction is specific to the lactone form, and the conversion to the carboxylate form under physiological conditions decreases its activity (Bali et al., 2018).

Physical Properties Analysis

This compound's physical properties, including solubility and stability, are influenced by its carboxylate form. The solubility in water and physiological fluids is significantly higher in the carboxylate form compared to the lactone form, which is crucial for its administration and efficacy in chemotherapy (Craig et al., 1997).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interactions with biological molecules, are central to its mechanism as a chemotherapeutic agent. Its ability to intercalate into DNA and inhibit Topoisomerase I is a key aspect of its action against cancer cells, making its chemical behavior critical to its effectiveness and therapeutic applications (Bali et al., 2018).

Aplicaciones Científicas De Investigación

Enhancing Topotecan's Cytotoxicity with Ascorbic Acid

Topotecan, a derivative of camptothecin, is known for its anticancer properties, primarily through interactions with topoisomerase I. Research has uncovered that ascorbic acid can significantly enhance the cytotoxicity of topotecan in MCF-7 tumor cells. This enhancement is attributed to increased oxidative stress and DNA damage induced by the combination of topotecan and ascorbic acid, suggesting a potential synergistic approach for cancer treatment (Sinha et al., 2017).

Molecular Dynamics of Topotecan Interaction with DNA/Topoisomerase I

A study utilizing molecular dynamic simulations and quantum mechanical/molecular mechanical calculations explored the pH-dependent activity of topotecan. It found that specific amino acids play a crucial role in the drug's activity, offering insights that could aid the design of new anticancer drugs targeting topoisomerase enzymes (Bali et al., 2018).

Liposomal Encapsulation for Stability and Efficacy

Research into liposomal encapsulation of topotecan has demonstrated that encapsulating the drug in liposomes with an acidic interior can maintain its clinically active form and enhance antitumor activity. This finding is crucial for overcoming the rapid loss of antitumor activity due to the hydrolysis of topotecan at physiological pH (Mui et al., 2005).

Targeted Delivery with Mesoporous Silica Nanoparticles

A study introduced a novel approach for the targeted delivery of topotecan using mesoporous silica nanoparticles (MSNs). These nanoparticles were designed to release topotecan selectively in tumor cells, particularly in acidic cell compartments, showcasing a promising strategy for improving the drug's efficacy while minimizing impact on healthy cells (Martínez-Carmona et al., 2016).

Nanoformulation for Enhanced Delivery and Stability

The development of topotecan-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA) aimed at improving the drug's stability and prolonging its release. This research presents an innovative approach for enhancing the therapeutic efficacy of topotecan in treating solid tumors, addressing pharmaceutical challenges associated with the drug's rapid conversion to its inactive form (Padhi et al., 2016).

Mecanismo De Acción

Target of Action

Topotecan Carboxylic Acid Sodium Salt, a novel carboxylate metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting topoisomerase I, it interrupts cell division processes . The interruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) . The elimination rate of topotecan is independent of the dose . The plasma kinetics of topotecan could be described best using an open two-compartment model with t1/2 (α) and t1/2 (β) of 8.1 (range 0.3 to 40.7) min and 132 (range 49 to 286) min, respectively .

Result of Action

The result of this compound’s action is the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the interruption of cell division processes, which can result in cell death . This is particularly effective against rapidly dividing cells, such as those found in various types of cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The lactone structure of topotecan, which is in equilibrium with the inactive ring-opened hydroxy acid, is essential for its activity . The open form predominates at physiological pH . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .

Safety and Hazards

Topotecan, the parent compound, is known to have several adverse effects including hematologic toxicity, loss of appetite, nausea, vomiting, hair loss, stomatitis, diarrhea, headache, fever, constipation, transient elevated transaminase, breathing difficulties, hematuria, and electrocardiogram abnormalities .

Propiedades

IUPAC Name

sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNSEUWGSSBVQF-BQAIUKQQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676166
Record name Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123949-08-6
Record name Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.